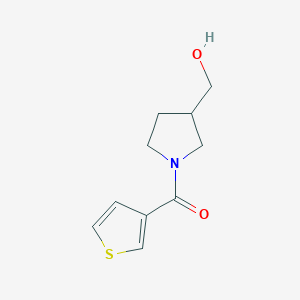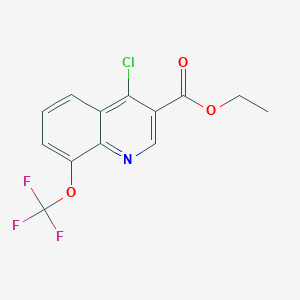
(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone
Descripción general
Descripción
“(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone” is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol1. This product is intended for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone”. However, pyrrolidine derivatives are known to be synthesized through ring construction from different cyclic or acyclic precursors2.Molecular Structure Analysis
The molecular structure of “(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone” is characterized by a pyrrolidine ring attached to a thiophene ring via a methanone group1. The exact crystal structure of this compound is not available in the literature.
Chemical Reactions Analysis
Specific chemical reactions involving “(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone” are not available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone” are not fully detailed in the literature. However, it is known that the compound has a molecular weight of 211.28 g/mol1.Aplicaciones Científicas De Investigación
-
Crystallography and Material Science
- The compound has been used in the study of crystal structures . The crystal structure of the compound was solved using ShelXT and refined .
- The intensity data were processed using the Bruker SAINT software. All hydrogen atoms were treated as riding atoms, with their positions idealized and their Uiso values set to 1.2 times the Ueq of their respective parent atoms .
- The results of the study provided valuable data for the field of crystallography and material science .
-
Pharmaceutical Research
- Alkylaminophenol compounds, which “(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone” is a part of, have been used frequently in cancer treatment .
- The compound is synthesized by the Petasis reaction . The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by the computational spectral studies .
- The results show that the molecular properties of alkylaminophenol compounds are theoretically and experimentally compatible .
Safety And Hazards
The safety and hazards associated with “(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone” are not specified in the literature. However, it is recommended to handle the compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes3.
Direcciones Futuras
The future directions for research on “(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone” are not specified in the literature. However, given the interest in pyrrolidine derivatives in drug discovery2, further research could focus on exploring its potential biological activities.
Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Propiedades
IUPAC Name |
[3-(hydroxymethyl)pyrrolidin-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-6-8-1-3-11(5-8)10(13)9-2-4-14-7-9/h2,4,7-8,12H,1,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPPTBSLXGPGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1453700.png)
![3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde](/img/structure/B1453701.png)
![{4-[4-(Propan-2-yl)phenyl]phenyl}methanamine](/img/structure/B1453702.png)

![2-[(3-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1453704.png)


![2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid](/img/structure/B1453709.png)



![[2-(2,4-Dichlorophenyl)phenyl]methanamine](/img/structure/B1453715.png)
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1453717.png)